molecular formula C14H15ClN2O3 B11114173 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B11114173
M. Wt: 294.73 g/mol
InChI Key: OEMLVFZLLVNGFD-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Formation of the Oxazole Intermediate: The oxazole ring is synthesized separately through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The phenoxy intermediate is then coupled with the oxazole intermediate under specific reaction conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C14H15ClN2O3/c1-8-6-11(15)4-5-12(8)19-10(3)14(18)16-13-7-9(2)20-17-13/h4-7,10H,1-3H3,(H,16,17,18)

InChI Key

OEMLVFZLLVNGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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